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molecular formula C14H17ClO B8581182 4-Chloro-3,3-dimethyl-6-phenylhex-5-en-2-one CAS No. 88438-08-8

4-Chloro-3,3-dimethyl-6-phenylhex-5-en-2-one

Cat. No. B8581182
M. Wt: 236.73 g/mol
InChI Key: NLGIDNVGHYDKSK-UHFFFAOYSA-N
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Patent
US04992577

Procedure details

20 g (0.15 mol) of cinnamaldehyde and 25.8 g (0.3 mol) of methyl isopropyl ketone are initially introduced, and dry hydrogen chloride is passed in at 10° C. until saturation. The mixture is stirred for 12 hours at 20°-25° C. and poured onto water, and the resulting mixture is neutralized by means of sodium carbonate. The neutralized mixture is extracted with methylene chloride and dried, and the methylene chloride is distilled off. 25.7 g (72.4% of theory) are obtained of 1-phenyl-3-chloro-4,4-dimethyl-1-hexen-5-one which has a melting point of 71° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
25.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1](=O)[CH:2]=[CH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[CH:11]([C:14]([CH3:16])=[O:15])([CH3:13])[CH3:12].[ClH:17].C(=O)([O-])[O-].[Na+].[Na+]>>[C:4]1([CH:3]=[CH:2][CH:1]([Cl:17])[C:11]([CH3:13])([CH3:12])[C:14](=[O:15])[CH3:16])[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(C=CC1=CC=CC=C1)=O
Name
Quantity
25.8 g
Type
reactant
Smiles
C(C)(C)C(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for 12 hours at 20°-25° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is passed in at 10° C. until saturation
ADDITION
Type
ADDITION
Details
poured onto water
EXTRACTION
Type
EXTRACTION
Details
The neutralized mixture is extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
the methylene chloride is distilled off

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C=CC(C(C(C)=O)(C)C)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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